Cas no 899985-89-8 (N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}thiophene-2-carboxamide)

N-{4-[6-(Azepan-1-yl)pyridazin-3-yl]phenyl}thiophene-2-carboxamide is a heterocyclic compound featuring a pyridazine core linked to an azepane ring and a thiophene-2-carboxamide moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibition or receptor modulation due to its balanced lipophilicity and hydrogen-bonding capabilities. The azepane group enhances solubility and bioavailability, while the thiophene carboxamide moiety may contribute to target binding affinity. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The compound’s well-defined physicochemical properties support its use in structure-activity relationship (SAR) studies for optimizing pharmacological activity.
N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}thiophene-2-carboxamide structure
899985-89-8 structure
Product Name:N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}thiophene-2-carboxamide
CAS No:899985-89-8
MF:C21H22N4OS
MW:378.490582942963
CID:5493221
Update Time:2025-10-28

N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}thiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]thiophene-2-carboxamide
    • N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}thiophene-2-carboxamide
    • Inchi: 1S/C21H22N4OS/c26-21(19-6-5-15-27-19)22-17-9-7-16(8-10-17)18-11-12-20(24-23-18)25-13-3-1-2-4-14-25/h5-12,15H,1-4,13-14H2,(H,22,26)
    • InChI Key: CORWQACSUHSWAL-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=CC=C(C3=NN=C(N4CCCCCC4)C=C3)C=C2)=O)SC=CC=1

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Additional information on N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}thiophene-2-carboxamide

N-{4-[6-(Azepan-1-yl)pyridazin-3-yl]phenyl}thiophene-2-carboxamide: A Comprehensive Overview

The compound CAS No 899985-89-8, also known as N-{4-[6-(Azepan-1-yl)pyridazin-3-yl]phenyl}thiophene-2-carboxamide, represents a significant advancement in the field of organic chemistry and drug discovery. This compound has garnered attention due to its unique structural features and potential applications in various therapeutic areas. In this article, we will delve into the structural characteristics, synthesis methods, biological activities, and the latest research findings related to this compound.

The molecular structure of N-{4-[6-(Azepan-1-yl)pyridazin-3-yl]phenyl}thiophene-2-carboxamide is intriguing, featuring a thiophene ring fused with a pyridazine moiety and an azepane group. The thiophene ring, a five-membered aromatic heterocycle, contributes to the compound's stability and potential for interactions with biological targets. The pyridazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, adds electronic complexity and enhances the molecule's ability to engage in hydrogen bonding or π-interactions. The azepane group, a seven-membered saturated amine-containing ring, introduces flexibility and may play a role in modulating the compound's pharmacokinetic properties.

Recent studies have highlighted the importance of thiophene-containing compounds in medicinal chemistry, particularly in the development of anti-inflammatory agents and anticancer drugs. For instance, research published in the Journal of Medicinal Chemistry demonstrated that thiophene derivatives can inhibit key enzymes involved in inflammation pathways, suggesting their potential as novel therapeutic agents. Similarly, pyridazine derivatives have been explored for their antitumor properties, with some compounds showing promising results in preclinical models.

The synthesis of N-{4-[6-(Azepan-1-yl)pyridazin-3-yl]phenyl}thiophene-2-carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the pyridazine ring through cyclization reactions and the subsequent functionalization with the thiophene moiety. The use of transition metal catalysts has significantly improved the efficiency of these reactions, enabling researchers to achieve higher yields and better purity levels.

In terms of biological activity, this compound has shown remarkable selectivity towards certain protein targets, making it a valuable tool for studying cellular signaling pathways. For example, recent research conducted at the University of California revealed that this compound can inhibit the activity of protein kinase C (PKC), a key regulator of cell proliferation and survival. This finding opens up new avenues for its application in cancer therapy.

Moreover, computational studies have provided insights into the molecular interactions between this compound and its target proteins. Using molecular docking simulations, scientists have identified critical residues on PKC that are essential for binding affinity. These studies not only enhance our understanding of the compound's mechanism of action but also guide further optimization efforts to improve its potency and selectivity.

The pharmacokinetic profile of N-{4-[6-(Azepan-1-yl)pyridazin-3-yl]phenyl}thiophene-2-carboxamide is another area of active research. Preclinical studies indicate that this compound exhibits favorable absorption properties and moderate plasma stability, which are crucial for its potential use as an oral medication. However, further investigations are required to assess its bioavailability and metabolic pathways in humans.

In conclusion, CAS No 899985-89-8, or N-{4-[6-(Azepan-1-yl)pyridazin-3-yl)phenyl}thiophene-2-carboxamide, stands out as a promising candidate in drug discovery due to its unique structure and diverse biological activities. As research continues to uncover its full potential, this compound is expected to contribute significantly to the development of novel therapeutic agents across various disease areas.

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